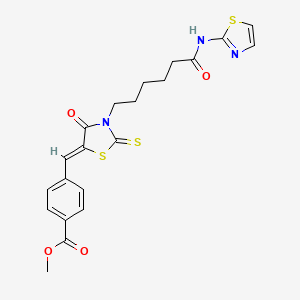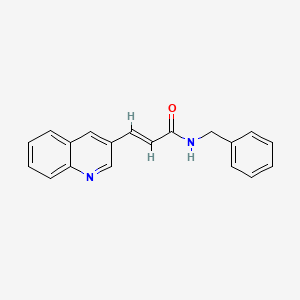
(E)-N-benzyl-3-(3-quinolinyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives have been used in various fields due to their versatility . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Quinolinyl-pyrazoles, which are similar to the compound you’re asking about, can be synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be complex and varied, depending on the specific compound and conditions .Scientific Research Applications
Synthesis and Characterization
- Michelini et al. (2019) discussed the synthesis and characterization of novel quinolinone structures with bromine and nitrobenzyl ligands. Their study highlighted the utility of 4-quinolinones as versatile building blocks for applications in diverse scientific fields, demonstrating the compound's adaptability with different ligands through infrared spectroscopy, NMR, melting point analysis, and X-ray diffraction studies. Theoretical vibrational assignments and electronic properties were also examined, showing good agreement between experimental and theoretical results (Michelini et al., 2019).
Antimicrobial and Antifungal Activities
- Khokra et al. (2015) prepared a library of quinoline-based furanones and their nitrogen analogues, evaluating their antimicrobial activities against various bacterial and fungal strains. The study found significant antibacterial activity, particularly against Gram-positive strains, and identified compounds with potent anti-inflammatory and analgesic activities. The results were validated using in silico approaches, suggesting N-benzyl pyrrolones as potent anti-inflammatory agents (Khokra et al., 2015).
Synthesis of Aryl(hetaryl)vinyl-substituted Compounds
- Kozlov et al. (2009) synthesized previously unknown aryl(hetaryl)vinyl-substituted benzo[f]quinolines and phenanthrolines, illustrating the chemical versatility and potential for creating compounds with specific biological activities. The synthesis involved heating 1-methylbenzo[f]quinolines and 1-methyl-4,7-phenanthrolines with substituted N-benzylideneanilines and N-(quinolin-2-ylmethylidene)aniline, indicating the compound's adaptability in chemical synthesis (Kozlov et al., 2009).
Electrophilic Cyclization for Quinoline Synthesis
- Huo, Gridnev, and Yamamoto (2010) developed an efficient strategy for synthesizing substituted quinolines via electrophilic cyclization. This method underscores the compound's relevance in constructing quinoline derivatives, which are crucial in pharmaceutical research due to their therapeutic potential (Huo, Gridnev, & Yamamoto, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-N-benzyl-3-quinolin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-13-15-6-2-1-3-7-15)11-10-16-12-17-8-4-5-9-18(17)20-14-16/h1-12,14H,13H2,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSAQNJWJLSLX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzyl-3-(3-quinolinyl)-2-propenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


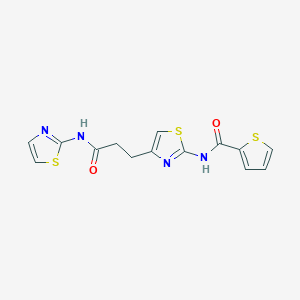
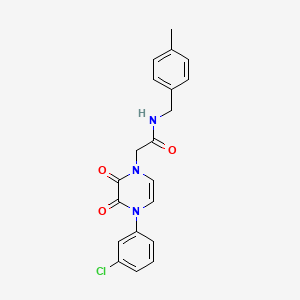

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2797967.png)
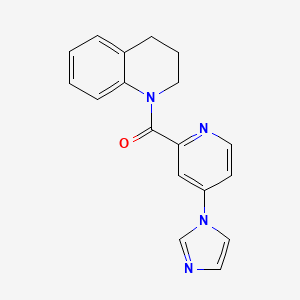
![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797970.png)
![(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797971.png)
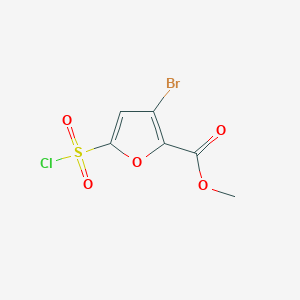
![N-(3-imidazol-1-ylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2797974.png)
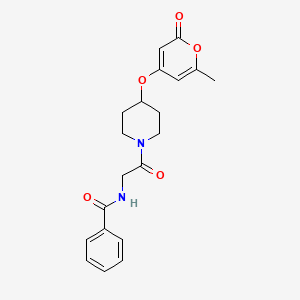

![[(1-Cyanocycloheptyl)carbamoyl]methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate](/img/structure/B2797978.png)
